Cas no 82200-23-5 (4-hydroxyhex-5-enoic acid)

4-ヒドロキシヘキス-5-エン酸(C6H10O3)は、分子内にヒドロキシル基とα,β-不飽和カルボン酸構造を併せ持つ有機化合物です。この独特な官能基配置により、選択的合成中間体としての高い反応性を示し、医薬品中間体や機能性材料の合成に有用です。特に、ヒドロキシル基の求核性と二重結合の求電子性を併せ持つため、環化反応や付加反応において優れた位置選択性を発揮します。また、生分解性が期待されることから、環境負荷の低いグリーンケミストリー分野での応用も注目されています。純度管理が容易で安定性に優れるため、実験室規模から工業的生産まで幅広く利用可能です。

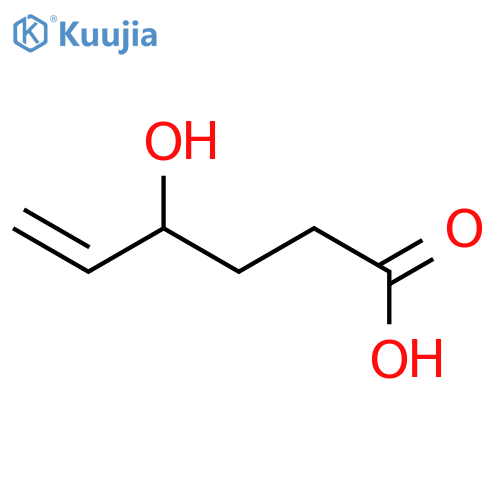

4-hydroxyhex-5-enoic acid structure

商品名:4-hydroxyhex-5-enoic acid

4-hydroxyhex-5-enoic acid 化学的及び物理的性質

名前と識別子

-

- 5-Hexenoic acid, 4-hydroxy-

- 4-hydroxyhex-5-enoic acid

- 82200-23-5

- EN300-1296802

- 4-hydroxyhex-5-enoicacid

- AKOS006386473

-

- インチ: InChI=1S/C6H10O3/c1-2-5(7)3-4-6(8)9/h2,5,7H,1,3-4H2,(H,8,9)

- InChIKey: CWBZHLLCKUGSQG-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 130.062994177Da

- どういたいしつりょう: 130.062994177Da

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 9

- 回転可能化学結合数: 4

- 複雑さ: 109

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.4

- トポロジー分子極性表面積: 57.5Ų

4-hydroxyhex-5-enoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1296802-50mg |

4-hydroxyhex-5-enoic acid |

82200-23-5 | 50mg |

$587.0 | 2023-09-30 | ||

| Enamine | EN300-1296802-5000mg |

4-hydroxyhex-5-enoic acid |

82200-23-5 | 5000mg |

$2028.0 | 2023-09-30 | ||

| Enamine | EN300-1296802-1.0g |

4-hydroxyhex-5-enoic acid |

82200-23-5 | 1g |

$0.0 | 2023-06-06 | ||

| Enamine | EN300-1296802-10000mg |

4-hydroxyhex-5-enoic acid |

82200-23-5 | 10000mg |

$3007.0 | 2023-09-30 | ||

| Ambeed | A1036069-1g |

4-Hydroxyhex-5-enoic acid |

82200-23-5 | 95% +(stabilized with TBC) | 1g |

$827.0 | 2024-08-02 | |

| Enamine | EN300-1296802-500mg |

4-hydroxyhex-5-enoic acid |

82200-23-5 | 500mg |

$671.0 | 2023-09-30 | ||

| Enamine | EN300-1296802-100mg |

4-hydroxyhex-5-enoic acid |

82200-23-5 | 100mg |

$615.0 | 2023-09-30 | ||

| Enamine | EN300-1296802-250mg |

4-hydroxyhex-5-enoic acid |

82200-23-5 | 250mg |

$642.0 | 2023-09-30 | ||

| Enamine | EN300-1296802-1000mg |

4-hydroxyhex-5-enoic acid |

82200-23-5 | 1000mg |

$699.0 | 2023-09-30 | ||

| Enamine | EN300-1296802-2500mg |

4-hydroxyhex-5-enoic acid |

82200-23-5 | 2500mg |

$1370.0 | 2023-09-30 |

4-hydroxyhex-5-enoic acid 関連文献

-

1. Stabilization and compressive strain effect of AuCu core on Pt shell for oxygen reduction reaction†Jinhua Yang,Xiaojun Chen,Xianfeng Yang,Jackie Y. Ying Energy Environ. Sci., 2012,5, 8976-8981

-

2. X-ray chemical imaging and the electronic structure of a single nanoplatelet Ni/graphene composite†Chunyu Zhou,Jian Wang,Jerzy A. Szpunar Chem. Commun., 2014,50, 2282-2285

-

Jing Xu,Chunrui Wang,Yao Zhang,Xu Liu,Xiaoyun Liu,Shenyang Huang,Xiaoshuang Chen CrystEngComm, 2013,15, 764-768

-

Xiao-Hui Guan,Liu Yang,Xin Guan,Guang-Sheng Wang RSC Adv., 2015,5, 36185-36191

-

Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723

82200-23-5 (4-hydroxyhex-5-enoic acid) 関連製品

- 1603462-19-6(4-amino-2-(methoxymethyl)pyrimidine-5-carboxylic acid)

- 1892462-89-3(1-(2-chloroquinolin-3-yl)cyclopropylmethanamine)

- 947320-08-3(Methyl 4-isopropylpicolinate)

- 897482-05-2(2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole)

- 2580094-99-9(rac-(3R,4R)-1-(benzyloxy)carbonyl-4-fluoropyrrolidine-3-carboxylic acid)

- 2137073-81-3((1R)-1-(5-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine)

- 1093661-22-3((3R,4R)-pyrrolidine-3,4-dicarboxylic acid)

- 1174132-74-1(3-Bromo-1H-pyrazole)

- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)

- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:82200-23-5)4-hydroxyhex-5-enoic acid

清らかである:99%

はかる:1g

価格 ($):744.0